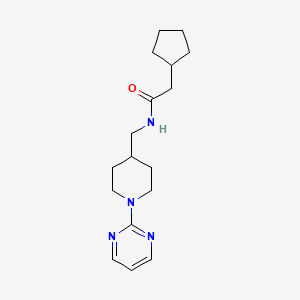

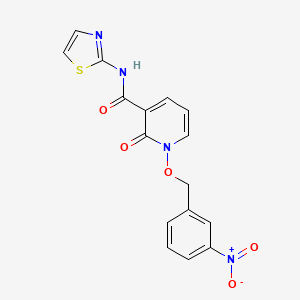

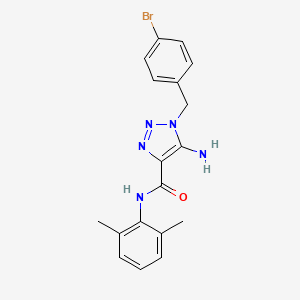

2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide” is a chemical compound that has been studied in the field of medicinal chemistry . It has been mentioned in the context of protein kinase B (PKB or Akt) inhibitors, which are important components of intracellular signaling pathways regulating growth and survival .

Scientific Research Applications

Three-Component Reaction of Tautomeric Amidines

This study presents the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of pyrimidine and piperidone derivatives. The research explored the structural elucidation of these compounds, providing insights into the potential applications in the synthesis of complex molecules (Klimova et al., 2013).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

This work focused on synthesizing a series of derivatives as antimicrobial agents, starting with citrazinic acid. The study detailed the process of creating various compounds with potential antimicrobial properties, highlighting the chemical versatility and therapeutic potential of such structures (Hossan et al., 2012).

Antitumor Activity of Novel Thiophene, Pyrimidine, Coumarin, Pyrazole, and Pyridine Derivatives

This research delineated the synthesis and antitumor activity evaluation of various heterocyclic compounds, including thiophene and pyrimidine derivatives. The study offers valuable data on the potential use of these compounds in cancer treatment, with some showing promising inhibitory effects on different cell lines (Albratty et al., 2017).

Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10

A pyrimidylpiperazine derivative was identified as a dual cytokine regulator, capable of inhibiting TNF-alpha release while augmenting interleukin-10 release. This compound's dual-action provides a novel approach for treating conditions such as septic shock, rheumatoid arthritis, and Crohn's disease, underscoring the therapeutic versatility of pyrimidin-2-yl compounds (Fukuda et al., 2000).

Synthesis and Discovery of Water-Soluble Microtubule Targeting Agents

This study explored the design and synthesis of molecules based on a cyclopenta[d]pyrimidine scaffold, targeting the colchicine site on tubulin. The compounds demonstrated potent antiproliferative activities and the ability to overcome drug resistance, suggesting their utility in developing new cancer therapies (Gangjee et al., 2010).

properties

IUPAC Name |

2-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c22-16(12-14-4-1-2-5-14)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNUYWMHVMXPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)

![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)

![5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2880930.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)

![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)